Chlorhydrate de 3-(2-méthylpropoxy)azétidine

Vue d'ensemble

Description

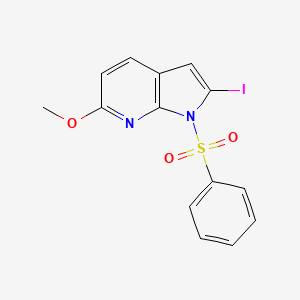

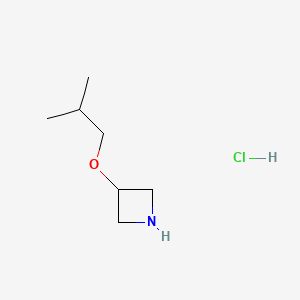

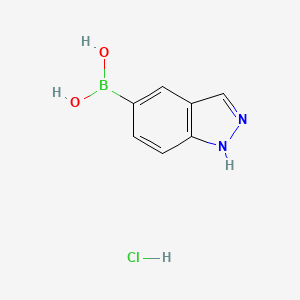

“3-(2-Methylpropoxy)azetidine hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is used in the preparation of isoxazole-thiazole derivatives as GABA .

Synthesis Analysis

The synthesis of azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, has been achieved through visible-light-mediated intermolecular aza Paternò–Büchi reactions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates .Molecular Structure Analysis

The molecular structure of “3-(2-Methylpropoxy)azetidine hydrochloride” is represented by the InChI code1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H . The molecular weight of the compound is 165.66 . Physical and Chemical Properties Analysis

“3-(2-Methylpropoxy)azetidine hydrochloride” is a powder at room temperature . It has a molecular weight of 165.66 .Applications De Recherche Scientifique

- Rôle du chlorhydrate de 3-(2-méthylpropoxy)azétidine (KHG26792): KHG26792, un nouveau dérivé de l'azétidine, s'est montré prometteur pour la protection contre les lésions cérébrales I/R . Il vaut la peine d'étudier son mécanisme d'action et ses applications thérapeutiques potentielles.

Recherche sur la neuroprotection et les lésions cérébrales

Pour plus de détails techniques, vous trouverez des informations sur le this compound sur le site Web de Sigma-Aldrich . De plus, BenchChem propose des produits qualifiés liés à ce composé. 🌟

Safety and Hazards

Orientations Futures

Azetidines, including “3-(2-Methylpropoxy)azetidine hydrochloride”, have drawn the attention of medicinal researchers due to their satisfactory stability, molecular rigidity, and chemical and biological properties . They have been used as motifs in drug discovery, polymerization, and chiral templates .

Mécanisme D'action

Target of Action

It has been shown to have a significant impact on brain ischaemia/reperfusion (i/r) injury .

Mode of Action

3-(2-Methylpropoxy)azetidine hydrochloride has been shown to have a neuroprotective effect on brain ischaemia/reperfusion (I/R) injury . It significantly improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis . It also attenuates I/R-induced inflammation and oxidative stress by upregulating superoxide dismutase (SOD) and catalase activity, glutathione (GSH), p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble receptor for advanced glycation end-products (RAGE) and downregulating inducible nitric oxide synthase (iNOS), hypoxia-upregulated protein 1 (HYOUP1), and matrix metallopeptidase 3 (MMP-3) .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It modulates inflammation, scavenges free radicals, ameliorates oxidative stress, and improves the energy metabolism of the brain . It also affects the ATP-induced activation of the nuclear factor of activated T-cells (NFAT) and mitogen-activated protein kinase (MAPK) pathways through the P2X7 receptor in microglia .

Result of Action

The administration of 3-(2-Methylpropoxy)azetidine hydrochloride has been shown to significantly reduce hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells . It also reduces hypoxia-induced inducible nitric oxide synthase protein expression, which correlates with reduced nitric oxide accumulation .

Action Environment

The action of 3-(2-Methylpropoxy)azetidine hydrochloride can be influenced by environmental factors such as the presence of oxygen and the level of oxidative stress in the brain. The brain is particularly susceptible to cerebral ischaemic reperfusion injury due to its high demand for oxygen, high level of polyunsaturated fatty acids, and low activity of ROS-scavenging enzymes . Therefore, the environment in which the compound acts can significantly influence its efficacy and stability.

Propriétés

IUPAC Name |

3-(2-methylpropoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)5-9-7-3-8-4-7;/h6-8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVVLPMWPWLLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309207-99-5 | |

| Record name | 3-(2-methylpropoxy)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-6-[(cyclopropylcarbonyl)amino]benzoic Acid](/img/structure/B577630.png)

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B577635.png)

![1-(3,3'-Dimethoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B577644.png)